N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of fluorine, methoxy, and nitro functional groups attached to a pyrimidine ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the substitution.
Nitration: The nitro group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid under controlled conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N4-(2-chlorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(2-bromophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(2-fluorophenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
4-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-17-22-15(19)14(24(25)26)16(23-17)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLORSGIYKNHMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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